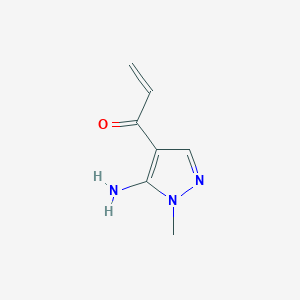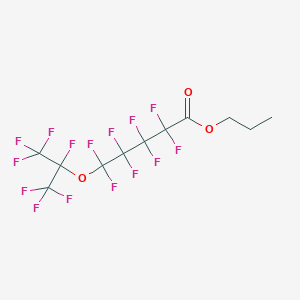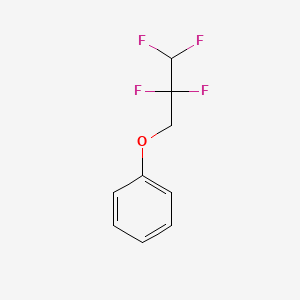
1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene is an organic compound that belongs to the class of phenylpropanes. This compound is characterized by the presence of a vinyl group attached to a benzene ring, which is further substituted with a methoxyethoxyethoxy group. The compound’s unique structure makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene typically involves the reaction of 4-vinylbenzyl chloride with 2-(2-methoxyethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethylbenzene derivatives.
Substitution: The methoxyethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.
Reduction: Formation of 1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-ethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used as a precursor in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene involves its interaction with specific molecular targets and pathways. The vinyl group allows the compound to undergo polymerization reactions, forming long chains that can interact with various biological molecules. The methoxyethoxyethoxy group enhances the compound’s solubility and stability, allowing it to effectively penetrate biological membranes and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: Similar in structure but contains an amine group instead of a vinyl group.
2-Propanol, 1-(2-methoxy-1-methylethoxy)-: Contains a propanol group instead of a benzene ring.
Diethylene glycol ethyl methyl ether: Contains a glycol ether group but lacks the vinyl and benzene components.
Uniqueness
1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene is unique due to its combination of a vinyl group and a methoxyethoxyethoxy group attached to a benzene ring. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C14H20O3 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
1-ethenyl-4-[2-(2-methoxyethoxy)ethoxymethyl]benzene |
InChI |
InChI=1S/C14H20O3/c1-3-13-4-6-14(7-5-13)12-17-11-10-16-9-8-15-2/h3-7H,1,8-12H2,2H3 |
Clave InChI |
QVMQIHFVQHXVAT-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCC1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12089693.png)
![tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate](/img/structure/B12089701.png)
![3-Chloro-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12089707.png)


![3-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12089734.png)


![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B12089751.png)




